molecular formula C77H99N13O15S2 B10848267 Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF

Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF

Cat. No.: B10848267
M. Wt: 1510.8 g/mol
InChI Key: VSHSVJQIYKFIKJ-PCKPOTSRSA-N
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Description

Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to interact with somatostatin receptors, particularly somatostatin receptor type 2, and has been studied for its potential therapeutic applications .

Preparation Methods

The synthesis of Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and coupling reagents, to maximize yield and purity .

Chemical Reactions Analysis

Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s methionine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating cellular processes through somatostatin receptors.

    Medicine: Explored for potential therapeutic applications in treating diseases like cancer and endocrine disorders.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2. This interaction inhibits adenylyl cyclase activity, reducing cyclic AMP levels and leading to decreased cellular activity. The compound also stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activity, contributing to its regulatory effects on cellular processes .

Comparison with Similar Compounds

Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF is unique compared to other somatostatin analogs due to its specific amino acid substitutions, which enhance its binding affinity and selectivity for somatostatin receptor type 2. Similar compounds include:

This compound stands out due to its unique structure and specific receptor interactions, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C77H99N13O15S2

Molecular Weight

1510.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-14-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)38-60-72(99)89-66(47(4)93)76(103)90(5)64(40-50-23-13-8-14-24-50)74(101)88-65(46(3)92)75(102)86-62(42-91)73(100)87-63(77(104)105)44-107-106-43-56(79)67(94)81-57(27-17-18-34-78)68(95)82-58(36-48-19-9-6-10-20-48)69(96)83-59(37-49-21-11-7-12-22-49)70(97)85-61(71(98)84-60)39-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,94)(H,82,95)(H,83,96)(H,84,98)(H,85,97)(H,86,102)(H,87,100)(H,88,101)(H,89,99)(H,104,105)/t46-,47-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1

InChI Key

VSHSVJQIYKFIKJ-PCKPOTSRSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N1)CC2=CC=CC=C2)C)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CC5=CC=CC=C5C=C4)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C)C(C)O

Origin of Product

United States

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